Cas no 2227769-21-1 (rac-(1R,2R)-2-2-(pyrrolidin-1-yl)phenylcyclopropylmethanamine)

Technical Introduction: rac-(1R,2R)-2-(2-(pyrrolidin-1-yl)phenyl)cyclopropylmethanamine is a chiral cyclopropylamine derivative featuring a pyrrolidine-substituted phenyl group. This compound is of interest in medicinal chemistry due to its rigid cyclopropane scaffold, which can enhance binding affinity and metabolic stability in bioactive molecules. The presence of the pyrrolidine moiety offers potential for interactions with biological targets, particularly in CNS-related applications. Its stereochemistry (1R,2R) may influence enantioselective activity, making it valuable for structure-activity relationship studies. The compound serves as a versatile intermediate for the synthesis of pharmacologically active molecules, particularly in the development of receptor modulators or enzyme inhibitors. High purity and well-defined stereochemistry are critical for research applications.
rac-(1R,2R)-2-2-(pyrrolidin-1-yl)phenylcyclopropylmethanamine structure
2227769-21-1 structure
Product name:rac-(1R,2R)-2-2-(pyrrolidin-1-yl)phenylcyclopropylmethanamine
CAS No:2227769-21-1
MF:C14H20N2
MW:216.322003364563
CID:6324540
PubChem ID:165849145

rac-(1R,2R)-2-2-(pyrrolidin-1-yl)phenylcyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2R)-2-2-(pyrrolidin-1-yl)phenylcyclopropylmethanamine
    • rac-[(1R,2R)-2-[2-(pyrrolidin-1-yl)phenyl]cyclopropyl]methanamine
    • 2227769-21-1
    • EN300-1758604
    • Inchi: 1S/C14H20N2/c15-10-11-9-13(11)12-5-1-2-6-14(12)16-7-3-4-8-16/h1-2,5-6,11,13H,3-4,7-10,15H2/t11-,13+/m0/s1
    • InChI Key: GMFXBQAKCHREEP-WCQYABFASA-N
    • SMILES: N1(CCCC1)C1=CC=CC=C1[C@@H]1C[C@H]1CN

Computed Properties

  • Exact Mass: 216.162648646g/mol
  • Monoisotopic Mass: 216.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3Ų
  • XLogP3: 2

rac-(1R,2R)-2-2-(pyrrolidin-1-yl)phenylcyclopropylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1758604-1.0g
rac-[(1R,2R)-2-[2-(pyrrolidin-1-yl)phenyl]cyclopropyl]methanamine
2227769-21-1
1g
$1299.0 2023-05-27
Enamine
EN300-1758604-0.1g
rac-[(1R,2R)-2-[2-(pyrrolidin-1-yl)phenyl]cyclopropyl]methanamine
2227769-21-1
0.1g
$1144.0 2023-09-20
Enamine
EN300-1758604-1g
rac-[(1R,2R)-2-[2-(pyrrolidin-1-yl)phenyl]cyclopropyl]methanamine
2227769-21-1
1g
$1299.0 2023-09-20
Enamine
EN300-1758604-2.5g
rac-[(1R,2R)-2-[2-(pyrrolidin-1-yl)phenyl]cyclopropyl]methanamine
2227769-21-1
2.5g
$2548.0 2023-09-20
Enamine
EN300-1758604-0.25g
rac-[(1R,2R)-2-[2-(pyrrolidin-1-yl)phenyl]cyclopropyl]methanamine
2227769-21-1
0.25g
$1196.0 2023-09-20
Enamine
EN300-1758604-10.0g
rac-[(1R,2R)-2-[2-(pyrrolidin-1-yl)phenyl]cyclopropyl]methanamine
2227769-21-1
10g
$5590.0 2023-05-27
Enamine
EN300-1758604-5g
rac-[(1R,2R)-2-[2-(pyrrolidin-1-yl)phenyl]cyclopropyl]methanamine
2227769-21-1
5g
$3770.0 2023-09-20
Enamine
EN300-1758604-10g
rac-[(1R,2R)-2-[2-(pyrrolidin-1-yl)phenyl]cyclopropyl]methanamine
2227769-21-1
10g
$5590.0 2023-09-20
Enamine
EN300-1758604-5.0g
rac-[(1R,2R)-2-[2-(pyrrolidin-1-yl)phenyl]cyclopropyl]methanamine
2227769-21-1
5g
$3770.0 2023-05-27
Enamine
EN300-1758604-0.05g
rac-[(1R,2R)-2-[2-(pyrrolidin-1-yl)phenyl]cyclopropyl]methanamine
2227769-21-1
0.05g
$1091.0 2023-09-20

Additional information on rac-(1R,2R)-2-2-(pyrrolidin-1-yl)phenylcyclopropylmethanamine

Comprehensive Overview of rac-(1R,2R)-2-2-(pyrrolidin-1-yl)phenylcyclopropylmethanamine (CAS No. 2227769-21-1)

The compound rac-(1R,2R)-2-2-(pyrrolidin-1-yl)phenylcyclopropylmethanamine (CAS No. 2227769-21-1) is a chiral cyclopropylamine derivative that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This article provides an in-depth exploration of its chemical properties, synthesis, applications, and market relevance, while addressing frequently searched queries in the field.

Chemical Structure and Properties: The molecule features a cyclopropylmethanamine core substituted with a pyrrolidin-1-ylphenyl group, contributing to its stereochemical complexity. Its molecular formula and weight, along with solubility and stability data, are critical for researchers evaluating its utility in drug discovery. The rac-(1R,2R) designation indicates its racemic mixture, a topic of interest for enantioselective synthesis studies.

Synthesis and Optimization: Recent advancements in asymmetric synthesis have focused on efficient routes to produce rac-(1R,2R)-2-2-(pyrrolidin-1-yl)phenylcyclopropylmethanamine with high enantiomeric purity. Techniques like transition-metal catalysis and organocatalysis are frequently discussed in literature, aligning with the growing demand for sustainable and scalable synthetic methods.

Applications in Drug Development: This compound is explored as a building block for central nervous system (CNS) therapeutics, particularly in modulating neurotransmitter receptors. Its structural motifs resemble those in FDA-approved drugs targeting neurological disorders, making it a hotspot for AI-driven drug design platforms. Researchers often query its potential in treating conditions like depression or Parkinson’s disease.

Market Trends and Research Hotspots: The global push for novel psychoactive substances (NPS) and neuroprotective agents has increased demand for specialized intermediates like CAS 2227769-21-1. Patent analyses reveal its inclusion in proprietary libraries for high-throughput screening, reflecting its commercial viability.

Safety and Regulatory Considerations: While not classified as a controlled substance, handling rac-(1R,2R)-2-2-(pyrrolidin-1-yl)phenylcyclopropylmethanamine requires adherence to standard laboratory safety protocols. FAQs often address its stability under varying pH conditions—a key concern for formulation scientists.

Future Perspectives: With the rise of computational chemistry and fragment-based drug design, this compound’s role in virtual screening pipelines is expanding. Its compatibility with click chemistry and bioorthogonal reactions further enhances its appeal for interdisciplinary research.

In summary, rac-(1R,2R)-2-2-(pyrrolidin-1-yl)phenylcyclopropylmethanamine exemplifies the intersection of synthetic innovation and therapeutic potential. Its CAS No. 2227769-21-1 serves as a pivotal identifier for researchers navigating the complexities of modern medicinal chemistry.

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